molecular formula C11H14N4OS B2963742 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine CAS No. 923789-81-5

1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine

Cat. No.: B2963742
CAS No.: 923789-81-5
M. Wt: 250.32
InChI Key: GCWWJONDLAANOF-UHFFFAOYSA-N
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Description

1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a heterocyclic compound featuring a piperazine ring linked via a methyl group to a 1,2,4-oxadiazole moiety substituted at position 3 with a thiophene group. This structure combines the conformational flexibility of piperazine with the electron-deficient oxadiazole ring, which is known to enhance metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

5-(piperazin-1-ylmethyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-2-9(17-7-1)11-13-10(16-14-11)8-15-5-3-12-4-6-15/h1-2,7,12H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWWJONDLAANOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high specificity, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (CAS 923767-43-5)
  • Structure : Replaces thienyl with 4-methylphenyl.
  • Synthetic Route : Prepared via alkylation of piperazine with chloro-oxadiazole intermediates, similar to methods in and .
  • Applications : Used in life science research for structure-activity relationship (SAR) studies .
BAY 87-2243 (1-Cyclopropyl-4-{4-[(5-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1H-pyrazol-1-yl)methyl]pyridin-2-yl}piperazine)
  • Structure : Incorporates a pyrazole-oxadiazole core and trifluoromethoxyphenyl group.
  • Key Differences : The trifluoromethoxy group increases electron-withdrawing effects and metabolic stability.
  • Bioactivity : Potent inhibitor of hypoxia-inducible gene activation (IC₅₀ = 3 nM) with antitumor activity .
  • Comparison : The thienyl group in the target compound may offer better solubility than the bulkier trifluoromethoxy-phenyl substituent in BAY 87-2243 .

Heterocycle Replacements

1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine (CAS 946419-01-8)
  • Structure : Replaces oxadiazole with thiadiazole and introduces a 3-methoxybenzyl group.
  • Physicochemical Properties : Molecular weight = 290.38 g/mol; higher lipophilicity (LogP ≈ 3.2) compared to the target compound .

Piperazine Modifications

1-(Benzodioxin-6-ylmethyl)-4-(1,2,4-oxadiazol-5-yl)piperazine
  • Structure : Substitutes thienyl with benzodioxin and positions oxadiazole directly on piperazine.
  • Synthesis : Achieved via coupling of benzodioxin precursors with oxadiazole-containing piperazines .
  • Bioactivity : Reported antipsychotic activity due to dual modulation of dopamine and serotonin receptors .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Analogs

Compound Molecular Formula Molecular Weight (g/mol) LogP* Bioactivity Highlights
Target Compound C₁₁H₁₃N₅OS 263.32 ~2.1 Under investigation
1-{[3-(4-Methylphenyl)-oxadiazolyl]methyl}piperazine C₁₄H₁₈N₄O 258.32 ~2.8 SAR studies
BAY 87-2243 C₂₅H₂₄F₃N₇O₂ 535.50 ~4.5 Antitumor (IC₅₀ = 3 nM)
1-(Benzodioxin-ylmethyl)-oxadiazolyl-piperazine C₁₈H₁₈N₄O₃ 338.36 ~1.8 Antipsychotic

*LogP values estimated using fragment-based methods.

Biological Activity

1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound integrates a piperazine moiety with a 1,2,4-oxadiazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4OSC_{11}H_{14}N_{4}OS with a molecular weight of 250.32 g/mol. The compound features a piperazine ring linked to a thienyl-substituted oxadiazole, which contributes to its biological properties.

Research indicates that compounds containing piperazine and oxadiazole structures exhibit various mechanisms of action:

  • Receptor Binding : Piperazine derivatives often show affinity for aminergic receptors, which play crucial roles in neurotransmission and can influence conditions such as depression and anxiety .
  • Antiproliferative Effects : Studies have demonstrated that similar compounds can induce cell death in cancer cell lines through mechanisms such as necroptosis and apoptosis .
  • Enzyme Inhibition : Compounds with oxadiazole structures have been evaluated for their ability to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Description
Anticancer Exhibits cytotoxicity against various cancer cell lines; induces apoptosis and necroptosis .
Neuroprotective Potentially protects neurons by inhibiting AChE and BChE; may improve cognitive function in models of Alzheimer's disease .
Antioxidant Shows radical scavenging activity, reducing oxidative stress markers in biological assays .
Antimicrobial Some derivatives have demonstrated antimicrobial properties against specific bacterial strains .

Case Study 1: Anticancer Activity

A study investigated the effects of piperazine derivatives on K562 leukemic cells. The results indicated that these compounds triggered significant cell death through necroptosis pathways. The binding profile showed affinity for dopamine receptors, suggesting potential applications in treating leukemia .

Case Study 2: Neuroprotective Effects

In a model of Alzheimer's disease, compounds similar to this compound were tested for their ability to inhibit AChE. The lead compound demonstrated an IC50 value of 0.103μM0.103\mu M, indicating strong inhibition compared to standard treatments .

Case Study 3: Antioxidant Activity

The DPPH radical scavenging assay showed that certain derivatives exhibited significant antioxidant activity comparable to ascorbic acid. This suggests therapeutic potential in oxidative stress-related conditions .

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